Methyl 3-(4-methoxyphenyl)-1,1-dioxo-1lambda~6~,2-thiazetidine-2-carboxylate
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Overview
Description
Methyl 3-(4-methoxyphenyl)-1,1-dioxo-1lambda~6~,2-thiazetidine-2-carboxylate is a complex organic compound with a unique structure that includes a thiazetidine ring, a methoxyphenyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-methoxyphenyl)-1,1-dioxo-1lambda~6~,2-thiazetidine-2-carboxylate typically involves the reaction of 4-methoxyphenyl derivatives with thiazetidine precursors under controlled conditions. One common method involves the condensation of 4-methoxyphenylamine with a thiazetidine-2-carboxylic acid derivative in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-methoxyphenyl)-1,1-dioxo-1lambda~6~,2-thiazetidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) to yield corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the thiazetidine ring, using reagents like sodium hydride (NaH) or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(4-methoxyphenyl)-1,1-dioxo-1lambda~6~,2-thiazetidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which Methyl 3-(4-methoxyphenyl)-1,1-dioxo-1lambda~6~,2-thiazetidine-2-carboxylate exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenyl derivatives: Compounds like 4-methoxyphenylacetic acid and 4-methoxyphenylhydrazine share structural similarities.
Thiazetidine derivatives: Compounds such as thiazetidine-2-carboxylic acid and its esters.
Uniqueness
Methyl 3-(4-methoxyphenyl)-1,1-dioxo-1lambda~6~,2-thiazetidine-2-carboxylate is unique due to the combination of its thiazetidine ring and methoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
36743-48-3 |
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Molecular Formula |
C11H13NO5S |
Molecular Weight |
271.29 g/mol |
IUPAC Name |
methyl 3-(4-methoxyphenyl)-1,1-dioxothiazetidine-2-carboxylate |
InChI |
InChI=1S/C11H13NO5S/c1-16-9-5-3-8(4-6-9)10-7-18(14,15)12(10)11(13)17-2/h3-6,10H,7H2,1-2H3 |
InChI Key |
OAEDOYLOMBZVEK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CS(=O)(=O)N2C(=O)OC |
Origin of Product |
United States |
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